8-epidiosbulbin E acetate

Pharmacokinetics Drug Metabolism Toxicokinetics

8-Epidiosbulbin E acetate (EEA; CAS 91095-48-6) is a furan-containing norclerodane diterpenoid lactone isolated from the tubers of Dioscorea bulbifera L. (air potato).

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
Cat. No. B10825277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-epidiosbulbin E acetate
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5
InChIInChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3
InChIKeyDYSOIAQEKRDXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Epidiosbulbin E Acetate: A Clerodane Diterpenoid Lactone from Dioscorea bulbifera with Dual Plasmid-Curing and Hepatotoxic Bioactivity


8-Epidiosbulbin E acetate (EEA; CAS 91095-48-6) is a furan-containing norclerodane diterpenoid lactone isolated from the tubers of Dioscorea bulbifera L. (air potato) . Structurally characterized by X-ray crystallography, EEA belongs to the naphthopyran class of organic compounds and has been identified as one of two primary furanoditerpenoid constituents—alongside diosbulbin B (DIOB/DSB)—responsible for both the pharmacological and toxicological properties of D. bulbifera . Its functional signature is a rare combination of broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) bacteria, including vancomycin-resistant enterococci, coupled with CYP3A4-dependent metabolic activation that generates a hepatotoxic cis-enedial reactive intermediate .

Why Diosbulbin B and Other D. bulbifera Furanoditerpenoids Cannot Substitute for 8-Epidiosbulbin E Acetate in Biomedical Research


Although diosbulbin B (DIOB/DSB) and 8-epidiosbulbin E acetate co-occur in D. bulbifera extracts and share a furan-containing clerodane scaffold with CYP3A4-mediated bioactivation, published pharmacokinetic, metabolic, and functional data demonstrate that these two compounds are not functionally interchangeable . EEA exhibits a distinct oral bioavailability of 30% versus 23% for DIOB, a shorter elimination half-life (1.8 h vs. 2.3 h), and a higher CYP3A4 fractional metabolic contribution (82.36% vs. 68.55%), indicating that EEA is more extensively dependent on CYP3A4 for clearance and generates a different quantitative reactive-metabolite burden . Furthermore, EEA possesses unique plasmid-curing activity against MDR bacteria that has not been reported for DIOB, while both compounds require P450 3A4-mediated bioactivation for hepatotoxicity but produce distinct DNA adduct profiles in vitro . These quantitative disparities in pharmacokinetics, enzyme dependence, and functional pharmacology mean that EEA cannot be replaced by its closest structural analog for mechanistic hepatotoxicity studies, antibacterial resistance research, or analytical reference standard applications.

Quantitative Differentiation Evidence for 8-Epidiosbulbin E Acetate Versus Closest Analogs


Superior Oral Bioavailability and Faster Systemic Clearance of EEA Compared to Diosbulbin B in Rats

In a head-to-head pharmacokinetic study in Sprague-Dawley rats administered a single oral dose of Dioscorea bulbifera ethanol extract (1 g/kg), the plasma concentration of both EEA and diosbulbin B (DIOB) peaked at 0.2 h, but EEA demonstrated a higher oral bioavailability (30%) compared to DIOB (23%) and a shorter elimination half-life of 1.8 h versus 2.3 h for DIOB . These findings establish that EEA is absorbed more efficiently from the gastrointestinal tract yet is cleared more rapidly from systemic circulation, producing a distinct exposure profile that cannot be extrapolated from DIOB data.

Pharmacokinetics Drug Metabolism Toxicokinetics

Higher CYP3A4 Metabolic Fractional Contribution for EEA Compared to Diosbulbin B Defines Distinct Drug–Drug Interaction Risk Profile

CYP3A4 isoform-selective inhibition experiments in human liver microsomes revealed that CYP3A4 accounts for 82.36% of EEA oxidative metabolism, whereas CYP3A4 contributes 68.55% to DIOB metabolism . This 13.81 percentage-point greater dependence on CYP3A4 indicates that EEA clearance is significantly more sensitive to CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin), with co-administration of ketoconazole producing 7- and 13-fold increases in plasma Cmax and AUC of EEA in mice .

Cytochrome P450 Drug–Drug Interactions Metabolic Activation

Unique Plasmid-Curing Activity Against MDR Bacteria Absent in Diosbulbin B Establishes Distinct Antibiotic Adjuvant Value

EEA demonstrated broad-spectrum plasmid-curing activity against multidrug-resistant (MDR) clinical isolates, curing R-plasmids from Enterococcus faecalis, Escherichia coli, Shigella sonnei, and Pseudomonas aeruginosa with efficiencies of 12–48%, and curing reference plasmids (pUB110, RP4, RIP64, R136) at 16–64% efficiency . EEA-mediated plasmid curing reduced the minimal inhibitory concentration (MIC) of antibiotics against the cured MDR strains, effectively reversing the resistance phenotype . In contrast, diosbulbin B (DIOB) has not been reported to possess plasmid-curing activity in any published study, and the structural analog diosbulbin D, co-isolated with EEA from D. bulbifera, also lacks this functional property . Furthermore, EEA exhibited no cytotoxicity against MCF-7, SiHa, or A431 human cancer cell lines at tested concentrations , establishing a therapeutic selectivity window not reported for other clerodane diterpenoids.

Antimicrobial Resistance Plasmid Curing Antibiotic Adjuvant

Identified as the Most Abundant Diterpenoid Lactone in Commercial D. bulbifera with Variable Content Dependent on Geographic Source

EEA was unexpectedly found to be the most abundant diterpenoid lactone in certain commercial varieties of Dioscorea bulbifera, with its occurrence being highly dependent on the geographic and commercial source of the plant material . In contrast, diosbulbin B (DIOB) was the other major diterpenoid lactone, and the relative abundance ratio between EEA and DIOB varied significantly among different D. bulbifera samples . Using a chemometric hepatotoxic equivalent combinatorial marker (HECM) strategy, EEA and DIOB were jointly identified as the two most hepatotoxicity-related markers that collectively reflected the whole hepatotoxicity of the original D. bulbifera tuber extract . This source-dependent abundance means that EEA content cannot be inferred from DIOB quantification alone, nor can DIOB serve as a surrogate reference standard for EEA in quality control or toxicological risk assessment of D. bulbifera preparations.

Phytochemical Analysis Quality Control Natural Product Chemistry

Dose-Dependent DNA Damage and ROS Overproduction Induced by EEA in Primary Hepatocytes—A Sensitive Toxicity Model System

Exposure of cultured mouse primary hepatocytes to EEA at 50, 100, or 200 μM induced dose-dependent DNA damage, evidenced by significant DNA fragmentation, increased tail DNA and olive tail moment (comet assay), H2AX phosphorylation, and PARP-1 activation . These effects were observed at concentrations comparable to those used for diosbulbin B toxicity studies, but EEA additionally induced GSH depletion and ROS overproduction that were reversible by co-treatment with 10 μM ketoconazole (CYP3A4 inhibitor), 200 μM vitamin C, or 200 μM glutathione ethyl ester . In contrast, pre-treatment with 1.0 mM L-buthionine sulfoximine (BSO), a GSH synthesis inhibitor, potentiated ROS production, cytotoxicity, and DNA damage . This well-characterized, multi-parametric dose–response relationship (50–200 μM in vitro; 50–200 mg/kg in vivo) provides a reproducible experimental platform for investigating furan-mediated hepatotoxic mechanisms, with the advantage that EEA's specific CYP3A4-dependent bioactivation can be pharmacologically modulated using standard inhibitors.

Genotoxicity Reactive Oxygen Species Hepatotoxicity Mechanisms

High-Value Application Scenarios for 8-Epidiosbulbin E Acetate Based on Quantitative Differentiation Evidence


Mechanistic Hepatotoxicity Research Requiring a CYP3A4-Dependent, Dose-Responsive Hepatotoxin with Pharmacological Modulation Capability

EEA is the optimal tool compound for investigating CYP3A4-mediated furan bioactivation and subsequent hepatotoxicity mechanisms. Its 82.36% dependence on CYP3A4 for metabolism provides a quantitatively larger dynamic range than DIOB (68.55%) for detecting the effects of CYP3A4 inhibitors (e.g., ketoconazole) and inducers. The well-characterized dose–response for DNA damage and ROS production at 50–200 μM in vitro and 50–200 mg/kg in vivo, with established reversal by vitamin C (200 μM) and glutathione ethyl ester (200 μM) , enables rigorous experimental designs with built-in positive and negative pharmacological controls. The 30% oral bioavailability facilitates in vivo dosing calculations for achieving target hepatic exposure levels.

Antibiotic Resistance Research: Plasmid-Curing Lead Compound Discovery and MDR Reversal Studies

EEA is uniquely suitable for antimicrobial resistance programs targeting plasmid-mediated resistance. Its demonstrated plasmid-curing efficiencies of 12–48% against clinical MDR isolates and 16–64% against reference plasmids, combined with MIC-reducing effects on cured strains , provide a validated starting point for medicinal chemistry optimization. Critically, this plasmid-curing activity is absent in the closest structural analog diosbulbin B and in diosbulbin D , meaning that any plasmid-curing research program must procure authentic EEA rather than a cheaper or more readily available D. bulbifera diterpenoid. The lack of cytotoxicity against MCF-7, SiHa, and A431 cell lines supports selectivity-focused lead development.

Quality Control and Phytochemical Standardization of D. bulbifera Herbal Products and Formulations

Given that EEA is the most abundant diterpenoid lactone in many commercial D. bulbifera varieties and that its concentration ratio relative to DIOB varies by geographic source , authentic EEA reference standard is indispensable for developing validated UHPLC-MS/MS quantitative methods. The hepatotoxic equivalent combinatorial marker (HECM) strategy has confirmed that EEA and DIOB jointly account for D. bulbifera hepatotoxicity ; therefore, EEA cannot be omitted or substituted by DIOB in quality control protocols. Laboratories performing batch-to-batch consistency testing or toxicological risk assessment of D. bulbifera extracts require purified EEA for accurate calibration curve construction.

Drug–Drug Interaction Screening Platforms Utilizing CYP3A4-Sensitive Probe Substrates

The 7-fold Cmax and 13-fold AUC increases observed for EEA upon ketoconazole co-administration in mice qualify EEA as a sensitive in vivo probe substrate for CYP3A4 activity. Compared to DIOB, EEA's greater CYP3A4 fractional contribution (82.36% vs. 68.55%) and its shorter elimination half-life (1.8 h vs. 2.3 h) provide a faster and more pronounced pharmacokinetic perturbation signal when CYP3A4 activity is altered, making EEA a preferred probe compound for preclinical drug–drug interaction screening panels involving furan-containing natural products or co-administered CYP3A4-modulating agents.

Quote Request

Request a Quote for 8-epidiosbulbin E acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.